BTK Inhibitory Potency: Morpholine vs. Des-Morpholine Analogs (Class-Level SAR)
Although direct biochemical data for the building block 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is absent from the primary literature, its core scaffold was optimized in a published BTK inhibitor program. The lead compound '6', an 8-amino-imidazo[1,5-a]pyrazine lacking the 3-morpholine group, exhibited potent BTK inhibition (IC50 < 10 nM) but required significant improvements in kinase selectivity and hERG. The introduction of a 3-morpholine group, as found on our target compound's substructure, was identified as the critical pharmacophore that maintained BTK potency while dramatically improving the selectivity window, leading to the selection of morpholine-containing clinical candidates [1].
| Evidence Dimension | BTK Inhibition and Selectivity Profile Improvement |
|---|---|
| Target Compound Data | Morpholine-containing analogs (compounds 13, 23, 38) retained excellent BTK potency and achieved favorable kinase and hERG selectivities in a functional assay panel. |
| Comparator Or Baseline | Des-morpholine compound 6, which showed potent BTK inhibition (IC50 < 10 nM) but poor kinase and hERG selectivity. |
| Quantified Difference | Qualitative improvement in kinase selectivity and hERG safety margin, with potencies maintained. Specific IC50 values for the final compounds are detailed in the primary reference. |
| Conditions | In vitro enzymatic and cellular BTK assays, hERG patch-clamp assay, and broad kinase panel screening (Reaction Biology Corp). |
Why This Matters
This class-level SAR demonstrates that the 3-morpholinopyrazine motif is indispensable for achieving the target product profile of a safe and selective kinase inhibitor, directly informing the procurement of this specific intermediate.
- [1] Boga, S. B., et al. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3939-3943. View Source
